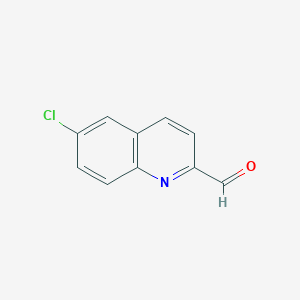

6-Chloroquinoline-2-carbaldehyde

Übersicht

Beschreibung

6-Chloroquinoline-2-carbaldehyde is an aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The compound features a quinoline ring system with a chloro substituent at the 6-position and an aldehyde group at the 2-position, making it a valuable intermediate in various chemical reactions and synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloroquinoline-2-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction uses dimethylformamide and phosphorus oxychloride to form the formylating agent, which then reacts with the quinoline derivative to introduce the aldehyde group . The reaction conditions typically involve stirring at 50-60°C under anhydrous conditions for about 16 hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: 6-Chloroquinoline-2-carboxylic acid.

Reduction: 6-Chloroquinoline-2-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Chloroquinoline-2-Carbaldehyde

This compound can be synthesized using various methods, including:

- Refluxing with Amines : The compound can be synthesized through the reaction of 2-chloroquinoline with different amines under reflux conditions, often utilizing catalysts to enhance yield.

- Microwave-Assisted Reactions : Microwave irradiation has been employed to improve reaction times and yields when synthesizing derivatives of quinoline carbaldehydes, including this compound .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research.

Antimalarial Activity

Recent studies have highlighted the antimalarial efficacy of compounds related to this compound. For instance, structural modifications have led to the discovery of potent antiplasmodial agents that target Plasmodium falciparum, including derivatives that show low nanomolar activity against resistant strains . The structure–activity relationship (SAR) studies indicate that specific substitutions can significantly enhance antimalarial potency.

Anticancer Properties

Compounds derived from this compound have been evaluated for their anticancer activities. Quinoline derivatives have shown promise as inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated effective inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Effects

The quinoline scaffold is known for its antimicrobial properties. Research has indicated that this compound and its derivatives exhibit significant antibacterial and antifungal activities. Studies report effective inhibition against a variety of pathogens at low concentrations, suggesting potential applications in treating infectious diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substitution Effects : The introduction of electron-withdrawing groups (e.g., halogens) at specific positions on the quinoline ring enhances biological activity.

- Chain Length Variations : Modifying the length and branching of side chains can influence solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Antimalarial Compound Development

A series of derivatives based on this compound were synthesized and tested for their antimalarial properties. The most promising derivative exhibited an EC50 value of less than 10 nM against CQ-resistant Plasmodium falciparum strains, highlighting the potential for further development into a therapeutic agent .

Case Study 2: Anticancer Activity Assessment

In another study, several derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that specific modifications led to enhanced activity against breast cancer cells, with mechanisms involving apoptosis pathways being elucidated through further biochemical assays .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | EC50 (nM) | Mechanism |

|---|---|---|---|

| Antimalarial | UCF501 | <10 | Inhibits Plasmodium falciparum |

| Anticancer | Various Derivatives | Varies | Induces apoptosis |

| Antimicrobial | Multiple Derivatives | Low μg/mL | Inhibits bacterial/fungal growth |

Wirkmechanismus

The mechanism of action of 6-Chloroquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroquinoline-3-carbaldehyde

- 6-Chloroquinoline-3-carbaldehyde

- 2-Chloroquinoline-4-carbaldehyde

Comparison: 6-Chloroquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Chloroquinoline-3-carbaldehyde, it has different electronic and steric properties, making it suitable for distinct synthetic pathways and biological activities . The position of the chloro and aldehyde groups significantly affects the compound’s chemical behavior and its interaction with other molecules .

Biologische Aktivität

6-Chloroquinoline-2-carbaldehyde is an aromatic compound that belongs to the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound (CAS No. 59394-26-2) features a quinoline ring with a chloro substituent at the 6-position and an aldehyde group at the 2-position. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of bioactive compounds.

Target of Action

Quinoline derivatives, including this compound, exhibit a broad spectrum of bioactivity. They interact with several biological targets, influencing cellular processes such as signaling pathways and gene expression.

Biochemical Pathways

This compound has been shown to affect key biochemical pathways by modulating enzyme activities. For instance, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism and the detoxification of xenobiotics.

Molecular Mechanism

The molecular mechanism involves binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been reported to inhibit certain proteases by binding to their active sites.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant bactericidal activity .

Antiviral Activity

The compound's structural analogs have shown promise in inhibiting viral replication. Research indicates that modifications to the quinoline structure can enhance antiviral efficacy against viruses like SARS-CoV-2 by targeting viral proteases .

Anticancer Activity

Quinoline derivatives are being explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial viability at concentrations as low as 62.5 μM, demonstrating its potential as a therapeutic agent against resistant strains .

Case Study 2: Antiviral Efficacy

In vitro experiments showed that derivatives of this compound effectively inhibited the activity of SARS-CoV-2 proteases. The most potent analogs achieved IC50 values in the nanomolar range with minimal cytotoxicity, indicating their potential as antiviral agents .

| Property | Value |

|---|---|

| Molecular Weight | 191.61 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

| Toxicity | Low toxicity in preliminary studies |

Eigenschaften

IUPAC Name |

6-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISQESZDBPYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297216 | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-26-2 | |

| Record name | 59394-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.